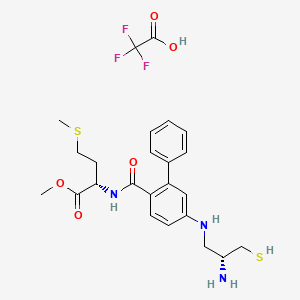

FTI-277 trifluoroacetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FTI-277 trifluoroacetate salt is a peptidomimetic farnesyl transferase inhibitor . It is highly potent and antagonizes both H and K-Ras oncogenic signaling . The empirical formula is C22H29N3O3S2 · xC2HF3O2 .

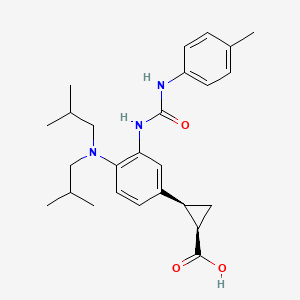

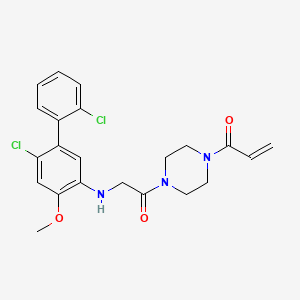

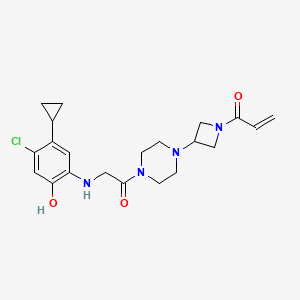

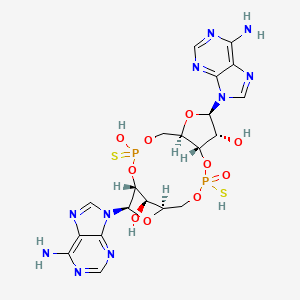

Molecular Structure Analysis

The molecular weight of FTI-277 trifluoroacetate salt is 447.61 (free base basis) . The molecular formula is C22H29N3O3S2 · xC2HF3O2 .

Physical And Chemical Properties Analysis

FTI-277 trifluoroacetate salt is a white lyophilised solid . It is soluble in water at a concentration of ≥2 mg/mL . It is stored in desiccated conditions at a temperature of −70°C .

Wissenschaftliche Forschungsanwendungen

Cancer Research

FTI-277 trifluoroacetate salt is a potent inhibitor of farnesyl transferase (FTase), which is crucial in the post-translational modification of proteins like Ras. Ras proteins play a significant role in cell division, and their mutation can lead to cancer. FTI-277 has been shown to antagonize both H- and K-Ras oncogenic signaling, making it a valuable compound in cancer research, particularly in studying its potential as a therapeutic agent against multiple myeloma and breast cancer .

Cell Biology

In cell biology, FTI-277 is used to study protein farnesylation, which is essential for the proper functioning of various proteins within the cell. By inhibiting farnesyltransferase, researchers can investigate the role of protein prenylation in cell growth, differentiation, and apoptosis .

Molecular Pharmacology

As a farnesyltransferase inhibitor, FTI-277 serves as an important tool in molecular pharmacology to explore the inhibition mechanisms of enzymes involved in post-translational modifications. This can lead to the development of new pharmacological strategies and drugs .

Developmental Biology

FTI-277 can be utilized in developmental biology to understand the impact of protein farnesylation on the development process. It helps in dissecting the signaling pathways that govern embryonic development and organogenesis .

Neurobiology

In neurobiology, FTI-277 helps in studying neurodegenerative diseases where protein farnesylation might play a role. It aids in understanding the molecular basis of these diseases and exploring potential therapeutic approaches .

Immunology

This compound is also used in immunological studies to examine how protein farnesylation affects immune cell function, signaling, and response to pathogens .

Wirkmechanismus

Target of Action

FTI-277 trifluoroacetate salt is a potent inhibitor of the enzyme farnesyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is often abnormally active in cancer .

Mode of Action

FTI-277 trifluoroacetate salt works by inhibiting the activity of farnesyltransferase . This prevents the enzyme from transferring a farnesyl group from farnesyl pyrophosphate to the pre-Ras protein . This inhibition disrupts the proper functioning of the Ras protein, preventing it from transferring signals from membrane receptors .

Biochemical Pathways

The primary biochemical pathway affected by FTI-277 trifluoroacetate salt is the post-translational modification process of the Ras protein . By inhibiting farnesyltransferase, FTI-277 trifluoroacetate salt prevents the isoprenylation step of this process, which is necessary for attaching Ras to the cell membrane . Without this attachment, Ras cannot transfer signals from membrane receptors .

Result of Action

The inhibition of farnesyltransferase by FTI-277 trifluoroacetate salt results in the disruption of the Ras protein’s function . This disruption can lead to apoptosis in multiple myeloma cells . FTI-277 trifluoroacetate salt is highly potent and can antagonize both H and K-Ras oncogenic signaling .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEFFRDWFVSCOJ-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F3N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FTI-277 trifluoroacetate salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

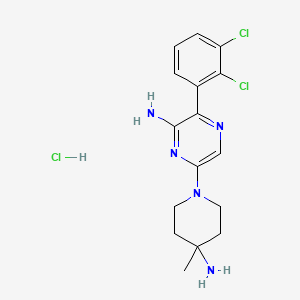

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)